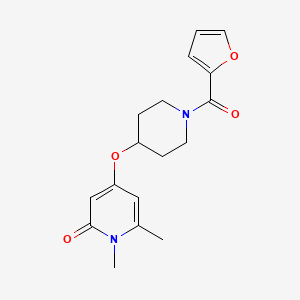
4-((1-(furan-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of organic compounds that have been studied for their unique structural features and potential biological activities. The synthesis and investigation of such compounds involve understanding their chemical reactions, molecular structure, physical, and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, starting from basic heterocyclic frameworks like furans, pyridines, and piperidines. For example, compounds with similar structures have been synthesized through condensation reactions, using catalysts like piperidine acetate to facilitate the formation of desired carbonitriles and employing methods such as oxidative carbonylation for ester formation (Gabriele et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds in this category is often elucidated using techniques like NMR (1H, 13C), GC-MS, and X-ray diffractometry. For instance, the structure and conformation of analogous compounds have been studied, revealing interesting aspects of their molecular geometry and tautomeric forms (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The chemical behavior of such compounds is characterized by their reactions with other organic molecules, leading to the formation of new chemical bonds and structures. For instance, direct oxidative carbonylation has been utilized to transform yne-diol derivatives into furan-3-carboxylic esters, showcasing the compound's reactivity and potential for further functionalization (Gabriele et al., 2012).
科学的研究の応用
Synthesis and Structural Analysis
Synthesis Approaches : Research has been conducted on the synthesis of compounds with structures related to furan derivatives, utilizing various methodologies for creating carbonitriles and examining their cytotoxic properties and matrix metalloproteinase inhibition capabilities (Ignatovich et al., 2015). Similarly, studies on the synthesis of tri-heterocyclic benzamides have highlighted the importance of oxadiazoles, derived from furan, in producing compounds with diverse biological activities, suggesting a broad interest in furan derivatives for pharmaceutical applications (Abbasi et al., 2018).
Structural Characterization : The structural analysis of compounds related to "4-((1-(furan-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one" includes the use of X-ray diffractometry and various spectroscopic methods to determine the molecular configurations and the effects of substituents on the compound's properties (Jones et al., 1995). Such studies are crucial for understanding the fundamental properties that govern the biological activities of these compounds.
Biological Activities and Potential Applications
Antimicrobial and Antiprotozoal Activities : Research into furan derivatives has also extended into evaluating their antimicrobial and antiprotozoal activities. Compounds containing furan structures have been investigated for their potential as therapeutic agents against various pathogens, highlighting the versatility of furan derivatives in drug development (Ismail et al., 2004). These studies underscore the potential of "4-((1-(furan-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one" and similar compounds in contributing to new therapeutic options.
Pharmacological Potential : The exploration of the pharmacological potential of compounds with furan rings, such as studies on their binding affinities and inhibitory activities against specific enzymes or receptors, further demonstrates the interest in utilizing these compounds in drug discovery and development processes (Piccoli et al., 2012).
特性
IUPAC Name |
4-[1-(furan-2-carbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-12-10-14(11-16(20)18(12)2)23-13-5-7-19(8-6-13)17(21)15-4-3-9-22-15/h3-4,9-11,13H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLPZQZQZDGDME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2484410.png)
![2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride](/img/no-structure.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2484414.png)
![N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2484415.png)
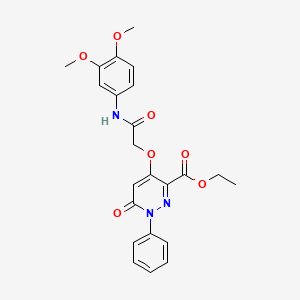
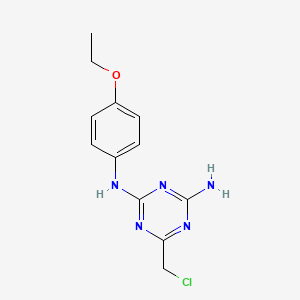
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2484420.png)
![(1R,2S,4S,5S)-3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octane;hydrochloride](/img/structure/B2484421.png)
![N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2484422.png)
![4-[3-(2-hydroxy-6-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2484423.png)
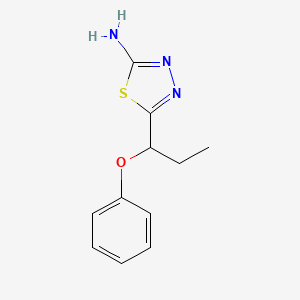

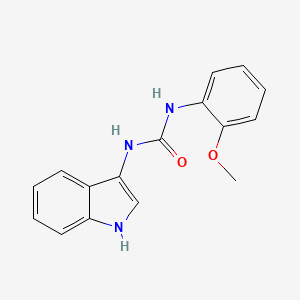
![methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2484428.png)